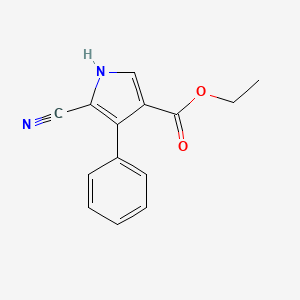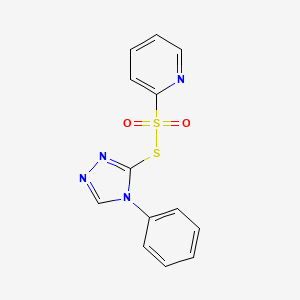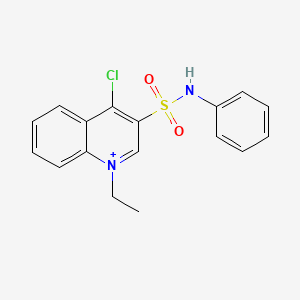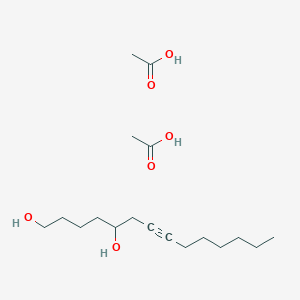![molecular formula C12H7NO5 B15166675 4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid CAS No. 626234-00-2](/img/structure/B15166675.png)
4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has attracted significant attention in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid typically involves the construction of the benzofuran ring system followed by functional group modifications. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and yields . Additionally, the use of continuous flow reactors can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Scientific Research Applications
4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins involved in cellular processes. For example, its anti-tumor activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid include other benzofuran derivatives, such as:
- 7H-Furo3,2-gbenzopyran-7-one
- 4-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-9-yl
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl
Uniqueness
What sets 4-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid apart from similar compounds is its specific functional groups and their arrangement, which confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
626234-00-2 |
|---|---|
Molecular Formula |
C12H7NO5 |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
4-amino-7-oxofuro[3,2-g]chromene-6-carboxylic acid |
InChI |
InChI=1S/C12H7NO5/c13-10-5-1-2-17-8(5)4-9-6(10)3-7(11(14)15)12(16)18-9/h1-4H,13H2,(H,14,15) |
InChI Key |
IMPJSAAVIFJDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=C(C=C(C(=O)O3)C(=O)O)C(=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


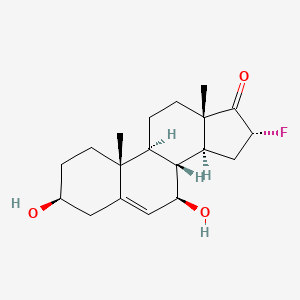
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
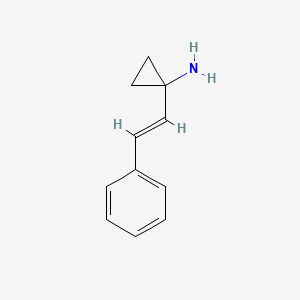
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
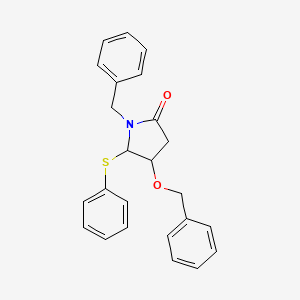
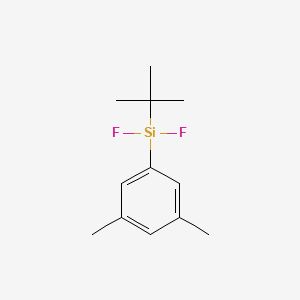
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)
